molecular formula C26H21BrN2O5 B11685600 (5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11685600
M. Wt: 521.4 g/mol
InChI Key: OJUFNRDVEUVBIY-UDWIEESQSA-N
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Description

(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the benzylidene, benzyloxy, bromo, and methoxy groups through various substitution reactions. Common reagents used in these reactions include brominating agents, methoxylating agents, and benzylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification techniques. Techniques such as crystallization, chromatography, and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer double bonds.

Scientific Research Applications

(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and for studying reaction mechanisms.

    Biology: It may be used in biological assays to study its effects on various biological pathways and processes.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 2-Fluorodeschloroketamine

Uniqueness

(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific combination of functional groups and its pyrimidine core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds. For example, the presence of the benzyloxy and methoxy groups may enhance its solubility and reactivity, while the bromo group can influence its binding affinity to molecular targets.

Properties

Molecular Formula

C26H21BrN2O5

Molecular Weight

521.4 g/mol

IUPAC Name

(5E)-5-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C26H21BrN2O5/c1-16-8-10-19(11-9-16)29-25(31)20(24(30)28-26(29)32)12-18-13-21(27)23(22(14-18)33-2)34-15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,28,30,32)/b20-12+

InChI Key

OJUFNRDVEUVBIY-UDWIEESQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)OC)/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)OC)C(=O)NC2=O

Origin of Product

United States

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